Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and pharmaceutical applications. This particular compound is characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring, a phenyl group, and an ethyl ester group, making it a molecule of interest in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, where the thiophene derivative reacts with a sulfonamide reagent in the presence of a base.
Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylfuran-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics and materials science.
Properties
IUPAC Name |
ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(17(13-27-19)16-8-6-5-7-9-16)28(24,25)22-18-11-10-14(2)12-15(18)3/h5-13,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTRTWGKKDCFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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